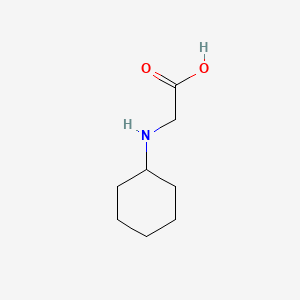










|
REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[C:6]1(=O)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.[H][H]>[Pd].C(O)(=O)C>[CH:6]1([NH:1][CH2:2][C:3]([OH:5])=[O:4])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1
|


|
Name
|
|
|
Quantity
|
75.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)O
|
|
Name
|
|
|
Quantity
|
118.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=O
|
|
Name
|
|
|
Quantity
|
11.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was stirred into excess ether whereby a white solid
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The solid catalyst was filtered by suction
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the acetic acid
|
|
Type
|
CUSTOM
|
|
Details
|
to crystallize
|
|
Type
|
TEMPERATURE
|
|
Details
|
upon cooling to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
precipitated out
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with ether
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
DISSOLUTION
|
|
Details
|
The solid was redissolved in a very small amount of acetic acid
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized
|
|
Type
|
ADDITION
|
|
Details
|
by adding an appropriate amount of ether
|
|
Type
|
CUSTOM
|
|
Details
|
144.5 grams of white crystals were recovered (91% yield based on glycine)
|


Reaction Time |
4.5 d |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(CCCCC1)NCC(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 91% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |